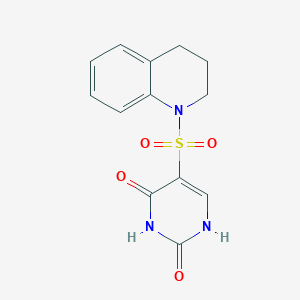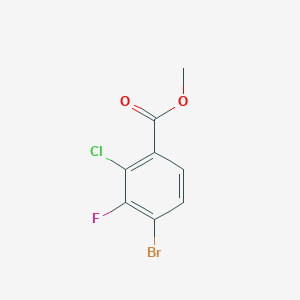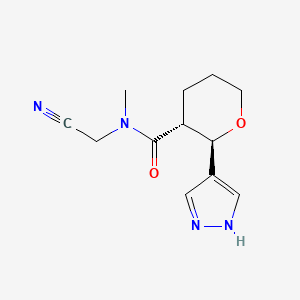![molecular formula C20H15BrN4O3 B2815506 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 921563-90-8](/img/structure/B2815506.png)
5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide” is a complex organic molecule with several functional groups. It contains a furan ring, a pyridopyrimidinone ring, and a phenyl ring, which are all connected by amide linkages. The molecule also contains bromine and methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the pyridopyrimidinone ring, and the phenyl ring, followed by the introduction of the bromine and methyl groups. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, pyridopyrimidinone, and phenyl rings would give the molecule a complex, three-dimensional structure. The bromine and methyl groups could also influence the molecule’s shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the bromine atom could make the molecule susceptible to reactions such as nucleophilic substitution. The amide linkages could also be involved in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the molecule’s density and boiling point. The amide linkages could also influence the compound’s solubility in water and other solvents .Scientific Research Applications
Antiprotozoal Agents
Compounds with structural similarities, specifically those involving brominated furans and pyridopyrimidinones, have been investigated for their antiprotozoal activities. For instance, derivatives of imidazopyridines and tetrahydro-imidazopyridines have demonstrated strong DNA affinities and significant in vitro activity against protozoan pathogens such as Trypanosoma and Plasmodium species, indicating potential for treating protozoal infections (Ismail et al., 2004).
Antimicrobial and Antimycobacterial Activity
N-substituted carboxamide and thienopyrimidinone derivatives have shown significant antibacterial and antimycobacterial activities in vitro, suggesting their utility in developing new antimicrobial agents (Chambhare et al., 2003). This implies that compounds like 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide may have applications in researching and combating microbial infections.
Anticancer and Anti-inflammatory Agents
The exploration of thiazolopyrimidine derivatives for their antinociceptive (pain-relieving) and anti-inflammatory properties provides a basis for the potential use of similar compounds in the development of new therapeutic agents for treating pain and inflammation (Selvam et al., 2012).
Antiviral Activity
Research on heterocyclic compounds based on furanones has also demonstrated antiviral activity against avian influenza virus (H5N1), highlighting the potential of such compounds in the development of antiviral drugs (Flefel et al., 2012).
Inhibitors of Gene Expression
Studies on pyrimidine derivatives have identified them as inhibitors of NF-kappaB and AP-1 gene expression, which are crucial in the regulation of immune responses and cellular growth. Such findings point to the potential use of related compounds in researching cancer and inflammatory diseases (Palanki et al., 2000).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if the compound is a drug, it could have side effects or toxicities that need to be considered. Additionally, the presence of the bromine atom could make the compound potentially hazardous if it is not handled properly .
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
properties
IUPAC Name |
5-bromo-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c1-11-10-13(5-6-15(11)24-19(26)16-7-8-17(21)28-16)25-12(2)23-18-14(20(25)27)4-3-9-22-18/h3-10H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVJCUSTIWVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2815426.png)
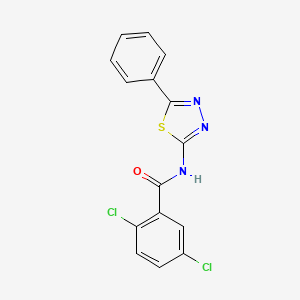

![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)
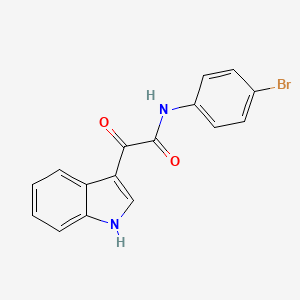
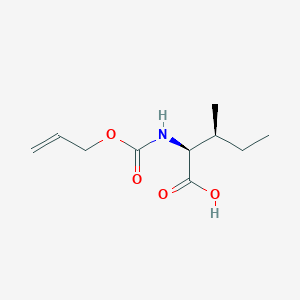
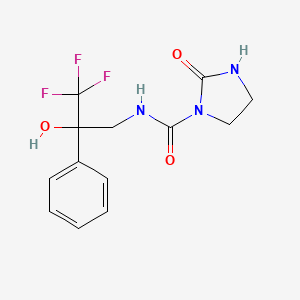
![2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)

